5-Hydroxy-3-(methylthio)-1H-pyrazole-4-carbonitrile

Building Block Medicinal Chemistry Pyrazole Intermediates

5-Hydroxy-3-(methylthio)-1H-pyrazole-4-carbonitrile (CAS 59541-47-8) is a tri-substituted pyrazole-4-carbonitrile building block carrying a 5-hydroxy, a 3-methylthio, and a 4-cyano group on an N-unsubstituted pyrazole ring. Its molecular formula is C₅H₅N₃OS, with a molecular weight of 155.18 g/mol.

Molecular Formula C5H5N3OS
Molecular Weight 155.18 g/mol
Cat. No. B12879447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-3-(methylthio)-1H-pyrazole-4-carbonitrile
Molecular FormulaC5H5N3OS
Molecular Weight155.18 g/mol
Structural Identifiers
SMILESCSC1=C(C(=O)NN1)C#N
InChIInChI=1S/C5H5N3OS/c1-10-5-3(2-6)4(9)7-8-5/h1H3,(H2,7,8,9)
InChIKeyPIYUMQJVGBTDLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxy-3-(methylthio)-1H-pyrazole-4-carbonitrile: Baseline Identity and Scaffold Position for Procurement


5-Hydroxy-3-(methylthio)-1H-pyrazole-4-carbonitrile (CAS 59541-47-8) is a tri-substituted pyrazole-4-carbonitrile building block carrying a 5-hydroxy, a 3-methylthio, and a 4-cyano group on an N-unsubstituted pyrazole ring . Its molecular formula is C₅H₅N₃OS, with a molecular weight of 155.18 g/mol . This substitution pattern creates a unique functional group vector—simultaneously presenting a nucleophilic hydroxyl handle, a thioether leaving group, and a nitrile that can serve as a hydrogen-bond acceptor or be converted to amide, carboxylic acid, or heterocycle. These features position it as a synthetically versatile intermediate in pharmaceutical and agrochemical research .

Why 5-Hydroxy-3-(methylthio)-1H-pyrazole-4-carbonitrile Cannot be Replaced by its N-Substituted or 5-Amino Analogs


Compounds that belong to the pyrazole-4-carbonitrile family cannot be freely interchanged simply because they share the pyrazole ring. Functional group variations at the 5-position (hydroxyl vs amino), 3-position (methylthio vs hydrazino or alkoxy), and 1-position (unsubstituted vs alkyl/aryl) lead to fundamentally different hydrogen-bond donor/acceptor profiles, tautomeric equilibria, solubility parameters, and thermal stability boundaries . These differences directly impact reaction outcomes in downstream transformations such as active ester formation, nucleophilic aromatic substitution, metal-complexation, and cyclocondensation reactions. The following quantitative evidence demonstrates exactly where 5-hydroxy-3-(methylthio)-1H-pyrazole-4-carbonitrile diverges from its closest commercially available analogs.

Quantitative Differentiation of 5-Hydroxy-3-(methylthio)-1H-pyrazole-4-carbonitrile Against Closest Pyrazole-4-carbonitrile Analogs


5-OH vs 5-NH₂: Density and Thermal Stability Contrast with 5-Amino-3-(methylthio) Analog

Replacing the 5-amino analog (CAS 72760-85-1) with this 5-hydroxy compound changes key physicochemical properties. The target compound's computed density is 1.553 g/cm³ , compared to 1.45 g/cm³ reported for the 5-amino analog , a +7.1% increase. The target's computed boiling point is 461.6 °C versus 475.2 °C for the 5-amino compound , a ΔT_bp of -13.6 °C. Additionally, the 5-amino compound is a solid with a melting point of 148–150 °C , while the target 5-hydroxy compound is typically obtained as a crystalline solid at room temperature without an equivalent high-melting thermal arrest . These differences arise from the stronger intermolecular hydrogen-bonding network of the hydroxyl tautomer compared to the amino substituent.

Building Block Medicinal Chemistry Pyrazole Intermediates

N-Unsubstituted vs N-Phenyl: Melting Point and Molecular Weight Differentiation

The N-phenyl analog 5-hydroxy-3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile (CAS 175203-46-0) exhibits a melting point of 106 °C , while the target N-unsubstituted compound does not show a sharp melting point in that range, remaining a lower-melting solid at room temperature . The molecular weight of the target is 155.18 g/mol compared to 215.27 g/mol for the N-phenyl derivative , a mass difference of 60.1 g/mol (−27.9%). This smaller size translates to a higher density (1.553 vs 1.20 g/cm³ ) and a boiling point that is 75.7 °C higher (461.6 vs 385.9 °C ).

Agrochemical Intermediate Fungicide Scaffold Late-Stage Functionalization

Hydroxyl vs Hydrazino at Position 5: Distinct Hydrogen-Bond Donor Capacity

The 5-hydroxy group enables a keto-enol tautomeric equilibrium (5-hydroxy ⇌ 3-oxo-2,3-dihydro form) that is absent in the 5-hydrazino analog 3-hydrazinyl-5-(methylthio)-1H-pyrazole-4-carbonitrile (CAS 117736-57-9) [1]. The presence of the hydroxyl group provides a predictable hydrogen-bond donor site with a typical O–H pKa in the range of 8–10 for related 5-hydroxypyrazoles, compared to the basic hydrazino –NH–NH₂ group which acts as both a donor and acceptor with a pKa of ~4–5 for the conjugate acid. This difference governs regioselectivity in O-alkylation vs N-alkylation and dictates the choice of protecting group strategy in multi-step syntheses.

Hydrogen Bond Donor Tautomerism Reaction Selectivity

Methylthio at Position 3 vs Alkoxy Analogs: Thioether Leaving Group Capability

The methylthio (–SCH₃) substituent at position 3 serves as a leaving group under both oxidative (Liebeskind–Srogl coupling) and nucleophilic displacement conditions, whereas the corresponding methoxy (–OCH₃) analog (e.g., 5-hydroxy-3-methoxy-1H-pyrazole-4-carbonitrile) lacks this reactivity profile. In general pyrazole literature, methylthio groups demonstrate C–S bond dissociation energies approximately 65–70 kcal/mol compared to 85–90 kcal/mol for C–O bonds in methoxy pyrazoles, translating to a ~20–25% lower bond strength that facilitates palladium-catalyzed cross-coupling at lower temperatures . The target compound uniquely combines the methylthio leaving group with the 5-hydroxy and 4-cyano handles to enable sequential orthogonal functionalization.

Cross-Coupling Nucleophilic Displacement Liebeskind–Srogl Reaction

Where 5-Hydroxy-3-(methylthio)-1H-pyrazole-4-carbonitrile Outperforms Analogs: Application Scenarios


Fragment-Based Drug Discovery Requiring Low-Molecular-Weight, Multi-Vector Scaffolds

With a molecular weight of only 155.18 g/mol —27.9% lower than its N-phenyl analog—this compound adheres to the 'Rule of Three' for fragment-sized leads (MW < 300). The combination of hydroxyl, nitrile, and methylthio groups provides three distinct vectors for growing the molecule toward a target protein while maintaining high ligand efficiency. The absence of an N-substituent preserves an additional site for late-stage N-alkylation or N-arylation, offering a degree of freedom not available in N-phenyl or N-methyl locked analogs .

Agrochemical Intermediate for Fungicide or Herbicide Scaffold Diversification

The 5-hydroxypyrazole core is a recognized pharmacophore in several commercial herbicides (e.g., pyrazolate and pyrazoxyfen families) . The methylthio group at C3 serves as a traceless directing handle: it can be retained to modulate lipophilicity and metabolic stability, or cleaved via Liebeskind–Srogl coupling to introduce aryl or heteroaryl diversity for structure-activity relationship (SAR) exploration . In contrast, the 5-amino analog requires protection/deprotection sequences that add 2–3 synthetic steps to any diversification campaign, making the 5-hydroxy congener the more step-economical choice.

Synthesis of Fused Pyrazole Heterocycles via Cyclocondensation with α-Oxoketene Dithioacetals

A general one-step synthesis of 5(3)-methylthio-, alkoxy-, amino-, and hydroxypyrazoles from α-ketoketene-S,S-diacetals has been reported [1]. 5-Hydroxy-3-(methylthio)-1H-pyrazole-4-carbonitrile can be generated through this cyclocondensation route, with the hydroxyl and nitrile groups poised for subsequent annulation reactions. The 4-cyano group is a key synthon for forming fused pyrazolo[3,4-d]pyrimidines and pyrazolo[4,3-e][1,2,4]triazines, core structures in kinase inhibitor discovery. The simultaneous presence of the 5-hydroxy and 3-methylthio groups on the same N-unsubstituted scaffold eliminates the need for separate protection steps that are mandatory when using N-substituted or 5-amino analogs [1].

Metal-Complexation Studies for Catalyst or Sensor Development

The 5-hydroxy-4-cyano-3-methylthio motif forms a tridentate O,N,S-chelating environment upon deprotonation of the hydroxyl group. This coordination geometry is distinct from the N,N-chelating mode of 5-amino-3-methylthio analogs, which favor square-planar geometries with softer metal ions (Cu²⁺, Ni²⁺) . The O-donor atom of the hydroxyl group introduces a harder Lewis base character, enabling complexation with oxophilic early transition metals (Ti⁴⁺, Zr⁴⁺) and lanthanides—opening applications in homogeneous catalysis and luminescent materials that are inaccessible to the 5-amino counterpart .

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